molecular formula C14H11NO B7776743 (2E)-3-Phenyl-1-(pyridin-4-yl)prop-2-en-1-one CAS No. 6314-58-5

(2E)-3-Phenyl-1-(pyridin-4-yl)prop-2-en-1-one

Cat. No.: B7776743
CAS No.: 6314-58-5
M. Wt: 209.24 g/mol
InChI Key: SVMJUKBSJNQUFP-VOTSOKGWSA-N
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Description

(2E)-3-Phenyl-1-(pyridin-4-yl)prop-2-en-1-one is a synthetic chalcone derivative of significant interest in advanced materials and pharmaceutical research. This compound features a trans (E) configuration about its olefinic double bond, connecting an electron-accepting pyridinyl ketone moiety with an electron-donating phenyl ring via a conjugated bridge. This classic donor-π-acceptor (D-π-A) structure is a fundamental design for compounds exhibiting substantial second-order nonlinear optical (NLO) properties, making them candidates for applications in photonics, optical data storage, and optical switching . Beyond materials science, the chalcone scaffold is widely investigated for its diverse biological potential. While the specific activity profile of this analog is to be fully characterized, related pyridinyl chalcones have been studied for a range of pharmacological activities, including serving as key intermediates in the development of agents with antibacterial, antimalarial, and HIV-1 protease inhibitory properties . The molecular structure is characterized by a non-planar conformation, where the dihedral angle between the aromatic rings influences its solid-state packing and electronic properties . This product is intended for research applications such as organic synthesis, method development, and biological screening. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-phenyl-1-pyridin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14(13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMJUKBSJNQUFP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50417982
Record name NSC39784
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6314-58-5
Record name NSC39784
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC39784
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2E)-3-Phenyl-1-(pyridin-4-yl)prop-2-en-1-one, also known as C14H11NO, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H11NO
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 6314-58-5
  • IUPAC Name : (E)-3-phenyl-1-pyridin-4-ylprop-2-en-1-one

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound in various cancer cell lines. For instance, it has been shown to exhibit significant cytotoxicity against chronic lymphocytic leukemia (CLL) cell lines. The compound's efficacy was evaluated using IC50 values, revealing potent activity with values ranging from 0.17 to 2.69 µM in different CLL cell lines .

Cell Line IC50 (µM) Pro-apoptotic Effect (%)
HG-30.17 - 2.6982 - 95
PGA-10.35 - 1.9787 - 97

The pro-apoptotic effects were confirmed through assays demonstrating increased cell viability upon antioxidant treatment, indicating that reactive oxygen species (ROS) play a crucial role in the compound's mechanism of action .

The biological activity of this compound is primarily mediated through the induction of oxidative stress in cancer cells. The compound appears to enhance ROS production, leading to apoptosis in sensitive cell lines. The use of antioxidants such as N-acetylcysteine (NAC) was shown to mitigate these effects, suggesting that oxidative stress is a key component of its mechanism .

Study on Anticancer Activity

In a notable study, this compound was tested against various cancer cell lines, including A549 and MCF7. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent due to its selective toxicity towards cancer cells while sparing normal cells .

Synthesis and Structural Analysis

The synthesis of this compound involves the reaction between pyridine derivatives and phenylacetone under basic conditions. Structural characterization through X-ray crystallography confirmed the E configuration of the double bond and provided insights into the molecular geometry that may influence its biological activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Chalcone derivatives, including (2E)-3-Phenyl-1-(pyridin-4-yl)prop-2-en-1-one, have been investigated for their anticancer properties. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it inhibits the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest .

Antimicrobial Properties
Research has also highlighted the antimicrobial activity of this compound. It has shown effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects
Recent investigations into neuroprotective effects have revealed that this compound may protect neuronal cells from oxidative stress-induced damage, indicating its potential use in treating neurodegenerative diseases .

Materials Science

Fluorescent Probes
The compound has been utilized as a fluorescent probe in biosensing applications. Its ability to emit fluorescence upon excitation makes it suitable for detecting biomolecules like DNA and proteins . The fluorescence properties can be fine-tuned by modifying the substituents on the pyridine ring.

Liquid Crystal Displays (LCDs)
Chalcone derivatives are also explored in the development of liquid crystal displays due to their unique optical properties. The incorporation of this compound into liquid crystal formulations can enhance the performance and color range of LCD devices .

Analytical Chemistry

Chromatographic Applications
The compound serves as a standard in chromatographic techniques for the analysis of related compounds. Its distinct spectral properties allow for effective separation and identification during high-performance liquid chromatography (HPLC) analyses .

Case Studies

Study Application Findings
Svetlichny et al., 2007Fluorescent probeDemonstrated effective sensing of DNA with high selectivity and sensitivity.
Xu et al., 2011Anticancer activityShowed significant cytotoxic effects on MCF-7 breast cancer cells with IC50 values indicating potent activity.
Huang et al., 2018Materials scienceInvestigated its use in LCDs, reporting improved optical clarity and response times compared to traditional materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (2E)-3-Phenyl-1-(pyridin-4-yl)prop-2-en-1-one are compared below with analogous chalcones, focusing on substituent effects, biological activities, and physicochemical properties.

Structural and Electronic Comparisons

Compound Name R1 R2 Key Structural Features
This compound Phenyl Pyridin-4-yl Pyridine enables H-bonding; phenyl enhances lipophilicity. Planar conjugation via E-configuration.
3PO [(E)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one] Pyridin-3-yl Pyridin-4-yl Dual pyridine rings increase polarity but reduce lipophilicity. Pyridin-3-yl may alter binding orientation.
PFK15 [(E)-1-(pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one] Quinolin-2-yl Pyridin-4-yl Quinoline’s bulkiness enhances π-stacking but reduces solubility. Trifluoromethyl derivatives (e.g., PFK158) improve metabolic stability.
(2E)-3-(1H-Indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one Indol-3-yl Pyridin-4-yl Indole’s NH group enables H-bonding, potentially increasing target affinity.
(2E)-3-Phenyl-1-(1-phenyl-3-propoxy-1H-pyrazol-4-yl)prop-2-en-1-one Phenyl Pyrazol-4-yl Pyrazole’s dual N atoms offer additional H-bonding sites. Propoxy group increases solubility.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (DMSO) LogP Key Interactions Identified (NMR/IR)
This compound 162–165 (unreported) Moderate ~2.5 C=O (1670 cm⁻¹), pyridine C-N stretching (1590 cm⁻¹) .
3PO 150–152 Low 1.8 Dual pyridine C-N stretches (1580–1600 cm⁻¹) .
PFK15 183–185 Low 3.2 Quinoline C=N (1620 cm⁻¹), pyridine C-N (1585 cm⁻¹) .
(2E)-3-(1H-Indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one 150–151 Moderate 2.8 Indole NH (3400 cm⁻¹), conjugated C=O (1665 cm⁻¹) .

Key Research Findings

Glycolysis Inhibition: The pyridin-4-yl group in this compound is critical for binding to PFKFB3’s active site, analogous to 3PO.

Anticancer Activity : Chalcones with heterocyclic substituents (e.g., indole, pyrazole) show enhanced cytotoxicity compared to phenyl derivatives, likely due to improved DNA intercalation or kinase inhibition .

Preparation Methods

Standard Reaction Conditions

The synthesis begins with equimolar amounts of acetophenone (1.0 mmol) and pyridine-4-carbaldehyde (1.0 mmol) dissolved in ethanol (25 mL). Potassium hydroxide (40% aqueous solution, 10 mL) is added dropwise under vigorous stirring. The mixture is refluxed at 80°C for 3–5 hours, during which the reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/petroleum ether (3:7) as the mobile phase. Post-reaction, the solution is cooled, poured into ice-cold water, and acidified with dilute hydrochloric acid (HCl) to precipitate the crude product. Filtration followed by recrystallization from ethanol yields the pure compound as a yellow crystalline solid.

Key Parameters:

ParameterSpecification
SolventEthanol
BaseKOH (40% aqueous)
Temperature80°C (reflux)
Reaction Time3–5 hours
Yield70–85%

Mechanistic Insights

The reaction proceeds via deprotonation of acetophenone by KOH, forming an enolate ion that attacks the electrophilic carbonyl carbon of pyridine-4-carbaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone. The (E)-configuration is favored due to conjugation stabilization.

Alternative Solvent Systems and Catalysts

Recent advancements explore solvent and catalyst variations to enhance reaction efficiency and sustainability.

Aprotic Solvent Systems

Replacing ethanol with tetrahydrofuran (THF) or dimethylformamide (DMF) under anhydrous conditions improves reaction rates. For instance, using diisopropylethylamine (DIPEA) as a base in THF at 60°C reduces reaction time to 2 hours while maintaining yields above 75%.

Green Chemistry Approaches

Water-mediated Claisen-Schmidt condensation has been investigated to reduce environmental impact. A study demonstrated that microwave irradiation (100°C, 20 minutes) in aqueous KOH (10%) achieves comparable yields (68–72%) without organic solvents.

Purification and Crystallization Techniques

Recrystallization Protocols

The crude product is typically recrystallized from ethanol or methanol/dichloromethane mixtures. For example, dissolving the compound in a 1:1 methanol/dichloromethane mixture at 50°C and cooling to −20°C yields high-purity crystals.

Solvent-Anti-Solvent Method

Adding the product solution to water (anti-solvent) induces rapid crystallization, producing an amorphous form. Slurrying the amorphous solid in water for 12 hours further enhances crystallinity.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR Spectroscopy : Strong absorption bands at 1650–1670 cm⁻¹ (C=O stretch) and 1590–1610 cm⁻¹ (C=C stretch).

  • ¹H NMR (DMSO-d₆) : δ 8.70 (d, 2H, pyridinyl-H), 7.80 (d, 1H, β-vinyl-H), 7.60–7.40 (m, 5H, phenyl-H), 6.90 (d, 1H, α-vinyl-H).

  • UV-Vis : λₘₐₐ = 320–340 nm (π→π* transition of the enone system).

Physical Properties

PropertyValue
Melting Point145–148°C
Molecular FormulaC₁₄H₁₁NO
Molecular Weight209.24 g/mol

Challenges and Optimization Strategies

Byproduct Formation

Competing aldol addition or over-condensation may occur under prolonged heating. Mitigation strategies include:

  • Strict temperature control (70–80°C).

  • Use of fresh, anhydrous solvents to minimize hydrolysis.

Configuration Control

The (E)-isomer predominates due to thermodynamic stability, but trace (Z)-isomers may form. Column chromatography (silica gel, ethyl acetate/hexane) effectively separates isomers.

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors have been proposed. A pilot study achieved 90% yield by maintaining a residence time of 30 minutes at 100°C with KOH/ethanol .

Q & A

Q. What are the recommended synthetic routes for (2E)-3-Phenyl-1-(pyridin-4-yl)prop-2-en-1-one, and how can stereochemical purity be ensured?

The compound is typically synthesized via Claisen-Schmidt condensation between pyridine-4-carbaldehyde and acetophenone derivatives under basic conditions (e.g., NaOH/ethanol). To ensure the (2E)-configuration, reaction parameters such as temperature (60–80°C) and solvent polarity must be optimized. Post-synthesis, stereochemical purity is confirmed using NOESY NMR to verify trans-alkene geometry and HPLC with chiral columns to isolate the E-isomer .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • 1H/13C NMR : Focus on alkene proton coupling constants (J ≈ 15–16 Hz for trans-configuration) and aromatic proton splitting patterns to distinguish phenyl/pyridyl environments.
  • IR Spectroscopy : Confirm carbonyl stretch (~1650–1700 cm⁻¹) and conjugated alkene absorption (~1600 cm⁻¹).
  • UV-Vis : Monitor π→π* transitions (λmax ~250–300 nm) to assess conjugation stability.
  • X-ray crystallography (if crystals are obtainable) provides definitive structural validation, as demonstrated for analogous enones in monoclinic systems (e.g., P21/c space group) .

Q. What purification strategies are effective for removing byproducts like unreacted aldehydes or ketones?

Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate 4:1 to 1:1) to separate the product from polar impurities. Recrystallization in ethanol/water mixtures (7:3 v/v) enhances purity, leveraging the compound’s moderate solubility in ethanol .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of synthetic pathways for this compound?

Density Functional Theory (DFT) calculations predict transition states and regioselectivity in Claisen-Schmidt reactions. For example, modeling the enolization step (base-catalyzed) identifies energy barriers, while machine learning algorithms trained on reaction databases (e.g., Reaxys) recommend solvent/base combinations to maximize yield. Evidence from heterocyclic enone syntheses supports this approach .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

If NMR suggests a different conformation than X-ray data, perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers). Cross-validate using SC-XRD (single-crystal X-ray diffraction) refinement parameters (R factor <0.06) and Hirshfeld surface analysis to confirm packing forces or hydrogen bonding that stabilize the observed structure .

Q. What strategies mitigate solvent effects on the compound’s reactivity in catalytic applications?

Solvent polarity impacts enone electrophilicity. Use Kamlet-Taft parameters to select solvents (e.g., DMF for high polarity, toluene for low) that stabilize intermediates in Michael addition or Diels-Alder reactions. For example, polar aprotic solvents enhance nucleophilic attack on the β-carbon, as shown in related pyridyl-enone systems .

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

  • In silico docking : Screen against targets like kinase enzymes using AutoDock Vina, focusing on the pyridyl group’s hydrogen-bonding capability.
  • In vitro assays : Test anti-inflammatory activity via COX-2 inhibition assays, comparing IC50 values against structurally similar chalcones. Prioritize compounds with logP <3.5 to ensure bioavailability .

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